N-Acetylglyphosate
Overview
Description
N-Acetylglyphosate is a chemical compound with the molecular formula C₅H₁₀NO₆P. It is an acetylated derivative of glyphosate, a widely used herbicide. This compound is known for its role as a metabolite of glyphosate and is often studied in the context of herbicide resistance and environmental impact .
Mechanism of Action
Target of Action
N-Acetylglyphosate, also known as N-Acetyl Glyphosate, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway for the synthesis of aromatic amino acids in plants .
Mode of Action
This compound acts as a systemic herbicide in plants . It inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This disruption prevents the synthesis of essential aromatic amino acids, leading to the cessation of plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . By inhibiting the EPSPS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately causing plant death .
Pharmacokinetics
This compound is rapidly and incompletely absorbed in rats following a single oral dose . The maximum concentration of radioactivity in plasma is reached after 2 hours, and the half-life for elimination from plasma is 15.6 hours . Elimination is mainly via urine (66.1%) and, to a lesser extent, feces (26.4%); more than 90% of the total radioactivity is eliminated by 48 hours post-dosing .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of the EPSPS enzyme . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids . As a result, plant growth is halted, leading to plant death .
Action Environment
The chemical and biological properties of glyphosate, the parent compound of this compound, are key to understanding its fate in the environment and potential risks to non-target organisms . It sorbs strongly to particles in soil and sediments, reducing bioavailability so that exposures to non-target organisms in the environment are acute and decrease with half-lives in the order of hours to a few days .
Biochemical Analysis
Biochemical Properties
N-Acetylglyphosate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic patterns for glyphosate and glufosinate, driven by the modifications introduced into the genome of the plant resulting in additional significant metabolites .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways that glyphosate is involved in, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylglyphosate can be synthesized through the acetylation of glyphosate. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group in glyphosate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetylglyphosate undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate glyphosate.
Substitution: The compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Glyphosate
Oxidation: N-Acetyl-AMPA
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetylglyphosate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Glyphosate: The parent compound of N-Acetylglyphosate, widely used as a herbicide.
N-Acetyl-AMPA: Another acetylated metabolite of glyphosate.
Glufosinate: A similar herbicide that inhibits glutamine synthetase
Uniqueness
This compound is unique in its specific acetylation of the amino group in glyphosate, which can influence its environmental persistence and degradation pathways. Its presence as a metabolite in genetically modified crops also makes it a compound of interest in studies related to herbicide resistance and environmental impact .
Properties
IUPAC Name |
2-[acetyl(phosphonomethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634650 | |
Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-96-4 | |
Record name | N-Acetylglyphosate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLGLYPHOSATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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